molecular formula C21H32N6O3 B609501 Nct-501

Nct-501

Cat. No.: B609501
M. Wt: 416.5 g/mol
InChI Key: FSXIBBYWVGWQJL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Nct-501 is a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) . ALDH1A1 is a key enzyme involved in the metabolism of reactive aldehydes and plays important physiological and toxicological roles in various areas such as the central nervous system, metabolic disorders, and cancers . It is also a vital biomarker in a number of malignancies and cancer stem cells .

Mode of Action

This compound interacts with ALDH1A1, inhibiting its activity with an IC50 value of 40 nM . This inhibition is highly selective, showing better selectivity over other ALDH isozymes and other dehydrogenases .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the metabolism of reactive aldehydes, which is primarily facilitated by ALDH1A1 . By inhibiting ALDH1A1, this compound disrupts this metabolic pathway, potentially leading to the accumulation of reactive aldehydes. This can have downstream effects on various physiological and pathological processes, including those related to the central nervous system, metabolic disorders, and cancers .

Pharmacokinetics

The optimization of hits identified from a quantitative high throughput screening (qHTS) campaign led to analogs with improved potency and early ADME (Absorption, Distribution, Metabolism, and Excretion) properties . In CD1 mice, this compound is well absorbed and distributed but rapidly metabolized and/or excreted .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of ALDH1A1 activity, leading to disrupted metabolism of reactive aldehydes . This can affect various cellular processes and potentially contribute to the compound’s anticancer activity, as ALDH1A1 is a vital biomarker in a number of malignancies and cancer stem cells .

Biochemical Analysis

Biochemical Properties

NCT-501 plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme ALDH1A1 . Aldehyde dehydrogenases (ALDHs) catalyze the NAD(P)±dependent oxidation of aldehyde-containing substrates to the corresponding carboxylic acids . This compound interacts with ALDH1A1, inhibiting its activity and thereby affecting the metabolism of aldehyde-containing substrates .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of ALDH1A1, an enzyme that plays a crucial role in cellular metabolism . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the enzyme ALDH1A1, thereby inhibiting its activity . This inhibition can lead to changes in gene expression and impacts the metabolism of aldehyde-containing substrates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Pharmacokinetic studies indicate that this compound has high bioavailability when delivered intraperitoneally, with rapid phase I modification in the liver .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the metabolism of aldehyde-containing substrates. It interacts with the enzyme ALDH1A1, affecting the conversion of these substrates to carboxylic acids .

Properties

IUPAC Name

8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N6O3/c1-14(2)7-8-27-16(22-18-17(27)20(29)24(4)21(30)23(18)3)13-25-9-11-26(12-10-25)19(28)15-5-6-15/h14-15H,5-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXIBBYWVGWQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary target of NCT-501 and how does its inhibition affect cancer cells?

A1: this compound is a potent and selective inhibitor of the enzyme Aldehyde Dehydrogenase 1A1 (ALDH1A1) []. ALDH1A1 is often overexpressed in cancer stem cells (CSCs) and its inhibition has been shown to decrease CSC populations, reduce tumor growth, and re-sensitize resistant cancer cells to chemotherapy in several cancer types, including ovarian and head and neck cancers [, ].

Q2: What makes this compound a promising candidate for cancer treatment compared to other ALDH inhibitors?

A2: this compound exhibits high selectivity for ALDH1A1 over other ALDH isozymes like ALDH3A1, ALDH1B1, and ALDH2, as well as other dehydrogenases such as HPGD and HSD17β4 []. This selectivity is crucial for minimizing off-target effects and improving its potential therapeutic window.

Q3: Are there any preclinical studies showcasing the efficacy of this compound?

A3: Yes, this compound has demonstrated promising results in preclinical studies. In a xenograft model of BRCA2-mutated ovarian cancer, this compound synergized with the PARP inhibitor olaparib, leading to enhanced tumor cell death []. In head and neck cancer models, this compound inhibited tumor growth, reduced cancer stem cell markers, and reversed acquired resistance to cisplatin [].

Q4: Beyond cancer, are there other potential applications for this compound?

A4: Research suggests that this compound could have therapeutic potential in treating diabetic retinopathy. Diabetes leads to the accumulation of toxic aldehydes in the retina, contributing to retinal damage. Studies show that this compound can prevent the build-up of a specific aldehyde, FDP-lysine, in retinal cells and improve cell viability, suggesting a potential role in protecting against diabetic retinal damage [].

Q5: Has the pharmacokinetic profile of this compound been investigated?

A5: While the full pharmacokinetic profile of this compound is still under investigation, early studies have assessed its absorption, distribution, metabolism, and excretion (ADME) properties. These studies have shown promising early ADME characteristics, paving the way for further preclinical and potentially clinical development [].

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